molecular formula C8H8F2O2 B6329105 2,3-Difluoro-1,4-dimethoxybenzene CAS No. 845295-40-1

2,3-Difluoro-1,4-dimethoxybenzene

Cat. No.: B6329105
CAS No.: 845295-40-1
M. Wt: 174.14 g/mol
InChI Key: WLCXXDDOQPRUGH-UHFFFAOYSA-N
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Description

2,3-Difluoro-1,4-dimethoxybenzene is an organic compound with the molecular formula C8H8F2O2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 2 and 3 positions, and two methoxy groups are attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-1,4-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,4-dimethoxybenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The reaction conditions are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-1,4-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed:

Scientific Research Applications

2,3-Difluoro-1,4-dimethoxybenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1,4-Difluoro-2,5-dimethoxybenzene
  • 2,5-Difluoro-1,4-dimethoxybenzene
  • 2,3-Difluoro-1,5-dimethoxybenzene

Comparison: 2,3-Difluoro-1,4-dimethoxybenzene is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and physical properties compared to its isomers. The presence of fluorine atoms at the 2 and 3 positions makes it more reactive towards nucleophilic substitution reactions, while the methoxy groups at the 1 and 4 positions enhance its solubility and stability .

Properties

IUPAC Name

2,3-difluoro-1,4-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCXXDDOQPRUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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